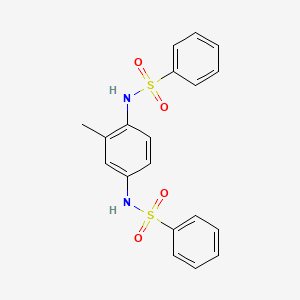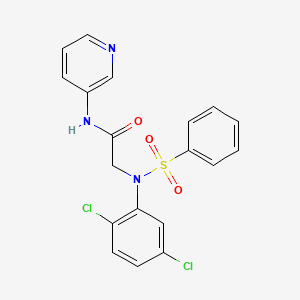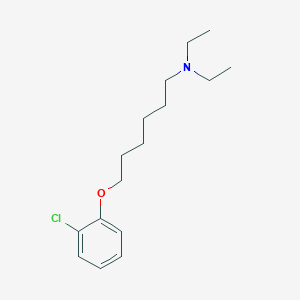
2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide, also known as DPA, is a chemical compound that has been widely studied for its potential applications in scientific research. DPA is a pyranocarboxamide derivative that has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide has been found to inhibit the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes. It has also been shown to modulate the expression of genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and to inhibit the growth of cancer cells. 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide has also been found to improve cognitive function and to protect against neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide is also relatively non-toxic and has been found to have low side effects in animal studies. However, 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide has some limitations for use in lab experiments. Its mechanism of action is not fully understood, and it may have different effects in different cell types or under different experimental conditions.
将来の方向性
There are several future directions for 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide research. One area of interest is the potential use of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide in these conditions. Another area of interest is the development of new derivatives of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide with improved biological activity and selectivity. Finally, more research is needed to fully understand the mechanism of action of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide and its effects on different signaling pathways in the body.
Conclusion:
In conclusion, 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide, or 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. Although its mechanism of action is not fully understood, 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide has shown promise as a therapeutic agent for neurodegenerative diseases and as a starting point for the development of new derivatives with improved biological activity and selectivity.
合成法
The synthesis of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide involves the reaction of 2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide in its pure form.
科学的研究の応用
2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(2,2-dimethyl-4-phenyloxan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-14(2)11-15(8-9-18-14,10-13(16)17)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRKIWYGJDTNIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(CC(=O)N)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide](/img/structure/B5111720.png)
![ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate](/img/structure/B5111732.png)
![8-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5111736.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5111744.png)
![1-methyl-2-(3,4,5-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5111752.png)
![2-[4-(anilinosulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5111755.png)

![4-(1-cyano-2-{3-[(2-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5111779.png)

![N-cyclopentyl-N'-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5111789.png)
![ethyl 1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5111790.png)
![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5111796.png)
![N-{[(2-chlorophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5111811.png)